molecular formula C20H18N6O2S B3000061 3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895117-13-2

3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B3000061
CAS No.: 895117-13-2
M. Wt: 406.46
InChI Key: WQGFWKQBYXFNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide (hereafter referred to as Compound X) is a heterocyclic molecule featuring a benzamide core linked to a 1,2,4-thiadiazole ring, which is further substituted with a 1,2,3-triazole moiety containing a 4-methylphenyl group. Its molecular formula is C₁₉H₁₆N₆OS (molecular weight: 376.4 g/mol), with a methoxy (-OCH₃) group at the benzamide’s 3-position and a methyl (-CH₃) group on the triazole-attached phenyl ring .

Structurally, Compound X combines multiple pharmacophoric elements:

  • Benzamide: Often associated with enzyme inhibition (e.g., tyrosinase) due to its planar aromaticity and hydrogen-bonding capacity .
  • 1,2,4-Thiadiazole: A sulfur-containing heterocycle known for antimicrobial and antitumor activities .
  • 1,2,3-Triazole: A click chemistry product with metabolic stability and diverse biological applications .

Properties

IUPAC Name

3-methoxy-N-[3-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-12-7-9-15(10-8-12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)14-5-4-6-16(11-14)28-3/h4-11H,1-3H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGFWKQBYXFNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a methoxy group, a benzamide moiety, and a thiadiazole-triazole hybrid. It is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically yields high purity and structural integrity essential for biological testing.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives containing triazole rings often display significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the triazole moiety is believed to enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

2. Anticancer Properties

The compound has been evaluated for its anticancer potential in vitro. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The triazole and thiadiazole components are thought to play critical roles in this mechanism by interacting with cellular targets involved in cell proliferation and survival.

3. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in cholinergic transmission. For example, it has been suggested that similar triazole derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission processes.

Case Studies

Several case studies have documented the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Triazole DerivativeAChE InhibitionIC50 = 0.13 µM
Benzotriazole AnalogAntibacterialEffective against MRSA with MIC values 12.5–25 μg/mL
N-phthalimide-linked TriazolesAntiviralDemonstrated significant antiviral activity

These studies highlight the potential of triazole-containing compounds in therapeutic applications.

The mechanisms through which 3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide exerts its effects are multifaceted:

  • Interaction with Enzymes : The compound may bind to active sites of enzymes like AChE and BuChE, leading to inhibition and subsequent modulation of neurotransmitter levels.
  • Induction of Apoptosis : It may activate apoptotic pathways through mitochondrial dysfunction or activation of caspases in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Similarities and Differences

Compound X shares core structural motifs with several analogues reported in the literature. Key comparisons include:

Table 1: Structural Comparison of Compound X with Analogues
Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Features
Compound X Benzamide + thiadiazole + triazole - 3-OCH₃ on benzamide
- 4-CH₃ on triazole-attached phenyl
376.4 Dual heterocyclic system (thiadiazole + triazole); methoxy enhances polarity
9d () Acetamide + triazole + thiazole - 4-CH₃ on thiazole-attached phenyl ~414* Thiazole instead of thiadiazole; acetamide linker
8a () Benzamide + pyridine + thiadiazole - Acetyl and methyl groups on pyridine 414.49 Pyridine ring replaces triazole; acetyl group increases hydrophobicity
Compound 6 () Benzamide + isoxazole + thiadiazole - Isoxazole replaces triazole 348.39 Isoxazole’s electron-rich nature may alter binding affinity
9a–k () Benzamide + thiazole-triazole - Varied aryl groups on triazole and thiazole ~350–500* Focus on tyrosinase inhibition; sulfur-rich backbone

*Approximate values inferred from synthesis data in referenced evidence.

Key Observations:

Heterocyclic Core :

  • Compound X’s 1,2,4-thiadiazole and 1,2,3-triazole combination distinguishes it from analogues like 8a (pyridine-thiadiazole) and 6 (isoxazole-thiadiazole). Thiadiazole’s sulfur atom may enhance π-π stacking, while triazole improves metabolic stability .
  • In contrast, 9d () uses a thiazole ring, which lacks the sulfur-nitrogen synergy of thiadiazole but offers similar aromaticity .

Substituent Effects: The 3-methoxy group on Compound X’s benzamide likely increases solubility compared to non-polar substituents (e.g., methyl or halogens in 9b–c) . The 4-methylphenyl group on the triazole may improve lipophilicity and membrane permeability relative to analogues with halogens (e.g., 9b: 4-F; 9c: 4-Br) .

Table 2: Inferred Properties and Activities
Property/Activity Compound X Analogues (Evidence)
Tyrosinase Inhibition Likely moderate (benzamide-thiadiazole-triazole synergy) 9a–k (): High activity due to thiazole-triazole-aryl motifs
Solubility Moderate (methoxy enhances polarity) 9c (): Lower solubility due to bromophenyl group
Thermal Stability High (heterocyclic rigidity) 8a–c (): Decomposition >200°C
Synthetic Yield ~70–80% (based on similar routes) 6 (): 70% yield; 8a–c : 80% yield
Key Findings:
  • Enzyme Inhibition : Compound X’s benzamide-thiadiazole-triazole architecture aligns with 9a–k (), which exhibit tyrosinase inhibition via metal chelation and hydrophobic interactions .
  • Crystallography : Analogues like 9c () were analyzed using SHELXL () and WinGX (), suggesting Compound X’s structure could be resolved similarly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.